molecular formula C25H17N3O4 B2394136 4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)isoquinolin-1(2H)-one CAS No. 1326837-57-3

4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)isoquinolin-1(2H)-one

Cat. No.: B2394136
CAS No.: 1326837-57-3
M. Wt: 423.428
InChI Key: KCIRMKGLWUFVQI-UHFFFAOYSA-N
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Description

4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)isoquinolin-1(2H)-one is a heterocyclic compound featuring a 1,2,4-oxadiazole core linked to a 1,3-benzodioxole moiety and a 3-methylphenyl-substituted isoquinolin-1(2H)-one scaffold. The isoquinolinone core contributes rigidity and hydrogen-bonding capacity, which may influence target binding.

Properties

IUPAC Name

4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17N3O4/c1-15-5-4-6-17(11-15)28-13-20(18-7-2-3-8-19(18)25(28)29)24-26-23(27-32-24)16-9-10-21-22(12-16)31-14-30-21/h2-13H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCIRMKGLWUFVQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC6=C(C=C5)OCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)isoquinolin-1(2H)-one is a complex organic molecule with significant potential in biological applications. Its unique structure, which includes a benzodioxole moiety and an isoquinoline backbone, suggests various avenues for biological activity, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Molecular Structure

The molecular formula of the compound is C20H18N4O3C_{20}H_{18}N_{4}O_{3}, with a molecular weight of approximately 366.38 g/mol. The structure can be broken down into several functional groups that contribute to its biological properties.

Table 1: Molecular Characteristics

PropertyValue
Molecular FormulaC20H18N4O3
Molecular Weight366.38 g/mol
Chemical StructureStructure

Antimicrobial Activity

Recent studies have indicated that compounds containing oxadiazole and isoquinoline derivatives exhibit notable antimicrobial properties. For instance, a related compound demonstrated significant activity against various bacterial strains, including E. coli and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics .

Anticancer Properties

Research has shown that oxadiazole derivatives can inhibit cancer cell proliferation. A study reported that similar compounds exhibit cytotoxic effects on human cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways .

Neuroprotective Effects

The neuroprotective potential of isoquinoline derivatives has been explored in various models of neurodegenerative diseases. Compounds similar to the one have been shown to protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in treating conditions like Alzheimer's disease .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against E. coli
AnticancerInduces apoptosis in cancer cells
NeuroprotectiveProtects against oxidative stress

The biological activities of This compound are attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular metabolism or signaling pathways critical for pathogen survival or cancer cell proliferation.
  • Induction of Apoptosis : Through the activation of caspases and other apoptotic pathways, the compound can trigger programmed cell death in malignant cells.
  • Antioxidant Activity : The presence of benzodioxole may confer antioxidant properties that protect cells from oxidative damage.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various oxadiazole derivatives against a panel of pathogens. The compound demonstrated MIC values lower than those of conventional antibiotics, indicating its potential as an alternative therapeutic agent .

Study 2: Cytotoxicity Against Cancer Cells

In vitro studies assessed the cytotoxic effects of related isoquinoline derivatives on breast cancer cell lines. Results showed a dose-dependent decrease in cell viability, with significant induction of apoptosis observed at higher concentrations .

Scientific Research Applications

Molecular Formula and Weight

  • Molecular Formula : C₁₅H₁₃N₃O₄
  • Molecular Weight : 295.29 g/mol

Structural Features

The compound features a complex structure that includes:

  • An isoquinoline core
  • A benzodioxole moiety
  • An oxadiazole ring

These structural elements contribute to its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds similar to 4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)isoquinolin-1(2H)-one exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics .

Neuroprotective Effects

Studies have demonstrated that related compounds can inhibit monoamine oxidase (MAO), an enzyme associated with neurodegenerative diseases. In vitro assays revealed that certain derivatives effectively reduce MAO activity, which is crucial for maintaining neurotransmitter levels in the brain . This suggests potential applications in treating conditions like Alzheimer’s disease and depression.

Anticancer Potential

The compound's structural features allow it to interact with multiple biological targets, making it a candidate for anticancer drug development. Research has shown that similar isoquinoline derivatives possess cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Enzyme Inhibition

The compound has shown promise as an acetylcholinesterase inhibitor. This activity is particularly relevant for therapeutic strategies against Alzheimer's disease, where enhanced acetylcholine levels are desired .

Synthetic Approaches

The synthesis of this compound typically involves multi-step reactions including:

  • Formation of the oxadiazole ring through cyclization reactions.
  • Coupling reactions to attach the benzodioxole moiety.
  • Final modifications to achieve the isoquinoline structure.

These methods are crucial for optimizing yield and purity for biological testing.

Case Study 1: Antimicrobial Efficacy

In a study published in Der Pharma Chemica, researchers synthesized a series of oxadiazole derivatives and tested their antimicrobial activity against gram-positive and gram-negative bacteria. The results indicated that specific derivatives exhibited significant antibacterial properties, paving the way for further development into therapeutic agents .

Case Study 2: Neuroprotective Activity

A recent investigation focused on the neuroprotective effects of isoquinoline derivatives on neuronal cells subjected to oxidative stress. The study found that certain compounds significantly reduced cell death and improved cell viability compared to control groups . This highlights the potential application of these compounds in neurodegenerative disease therapies.

Case Study 3: Anticancer Activity

Research published in Pharmaceutical Chemistry Journal explored the cytotoxic effects of isoquinoline derivatives on various cancer cell lines. The study reported that specific derivatives induced apoptosis in cancer cells through the activation of caspases, suggesting their potential as anticancer agents .

Comparison with Similar Compounds

Key Structural Differences:

  • Target Compound: Oxadiazole substituent: 1,3-Benzodioxol-5-yl (electron-rich, lipophilic). Core structure: Isoquinolin-1(2H)-one with 3-methylphenyl substitution.
  • Analogous Compounds :

    • Compounds 46–51 () : Feature a benzo[d]imidazol-2-one core with varied oxadiazole substituents (e.g., chlorophenethyl, trifluoromethyl biphenyl, or piperidine-pyridine hybrids) .
    • ST-1347 (238) () : Contains an isoindolin-1,3-dione core and a trifluoromethylphenyl-oxadiazole group .
    • Benzoxadiazole derivatives () : Utilize a benzoxadiazole ring instead of benzodioxole, altering electronic properties .

Physicochemical Implications:

Research Findings and Implications

Pharmacological Activity

  • Compounds 46–51 () exhibit dual TRPA1/TRPV1 antagonism, with purity >98% and yields varying by substituent complexity. For example, Compound 47 (trifluoromethyl biphenyl) shows higher purity (99.47%) despite moderate yield (55%), suggesting fluorinated groups may enhance stability .
  • The target compound’s benzodioxole group, unlike the trifluoromethyl or chlorinated groups in analogs, may reduce metabolic oxidation, extending half-life .

Spectroscopic and Crystallographic Utility

  • Benzoxadiazole derivatives () highlight the role of fused heterocycles in fluorescence or UV absorption. The target compound’s benzodioxole group may offer similar spectroscopic utility but with distinct electronic profiles .

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